Alkyl vs. PEG Linker Permeability: A 2.5-Fold PAMPA Differential Demonstrates Scaffold-Dependent Trans-Bilayer Kinetics
In a matched VHL-based PROTAC series, the alkyl-linked variant (compound 17) exhibited a parallel artificial membrane permeability (PAMPA) effective permeability coefficient (Pe) of 0.002 × 10⁻⁶ cm/s. This value was 2.5-fold lower than the comparator bearing a 1-unit PEG linker (compound 15), which achieved a Pe of 0.005 × 10⁻⁶ cm/s [1]. This comparative dataset, while scaffold-dependent, underscores that alkyl linkers like C5-CONH-C2-N-CH3 can attenuate passive diffusion relative to PEGylated analogs in specific molecular contexts, a critical consideration when permeability is a design priority.
| Evidence Dimension | Passive Membrane Permeability (PAMPA) |
|---|---|
| Target Compound Data | Pe = 0.002 × 10⁻⁶ cm/s (alkyl linker, compound 17) |
| Comparator Or Baseline | Pe = 0.005 × 10⁻⁶ cm/s (1-unit PEG linker, compound 15) |
| Quantified Difference | 2.5-fold lower permeability for the alkyl linker |
| Conditions | VHL-based PROTAC series; parallel artificial membrane permeability assay (PAMPA) |
Why This Matters
Understanding the scaffold-dependent permeability trade-off between alkyl and PEG linkers enables researchers to preemptively select C5-CONH-C2-N-CH3 when a less permeable, potentially more metabolically stable spacer is advantageous for target degradation in specific cellular assays.
- [1] Klein VG, Bond AG, Craigon C, Lokey RS, Ciulli A. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Med Chem Lett. 2020;11(9):1732-1738. doi:10.1021/acsmedchemlett.0c00265 View Source
